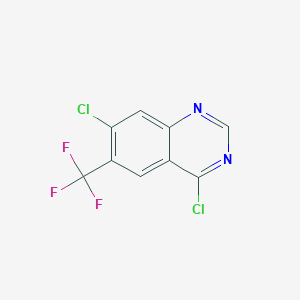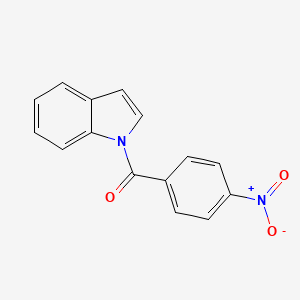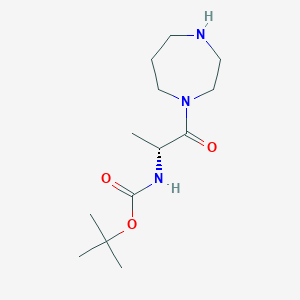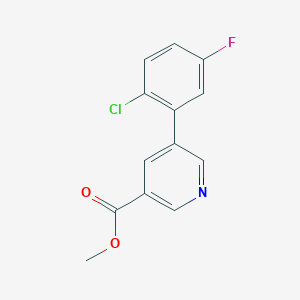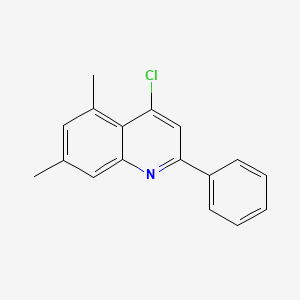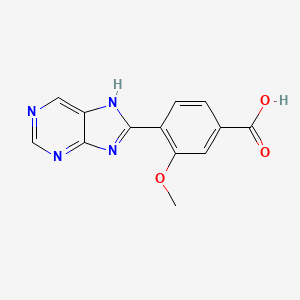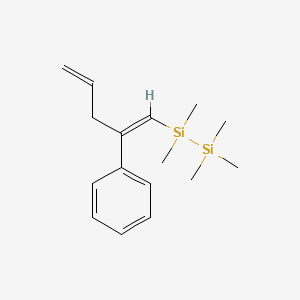
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a pentamethyl group and a phenyl-substituted penta-1,4-dienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane typically involves the reaction of allylic silanes with alkynes in the presence of a catalyst. One common method is the regioselective anti-allylindation of alkynes using indium bromide (InBr3) and allylic silanes . This process generates 1,4-dienylindiums, which can be further treated to produce the desired disilane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the disilane to simpler silanes.
Substitution: The phenyl and dienyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form strong bonds with other elements, facilitating the formation of stable compounds. The phenyl and dienyl groups can also participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-Dimethyl(2-phenyl-1,4-pentadienyl)-2-thienylsilane
- (E)-1-((E)-1-chloro-4-methyl-2-phenylpenta-1,4-dien-1-yl)-3,3…
Uniqueness
Compared to similar compounds, (Z)-1,1,1,2,2-Pentamethyl-2-(2-phenylpenta-1,4-dien-1-yl)disilane is unique due to its pentamethyl-disilane structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and the exploration of new chemical reactions.
Propiedades
Fórmula molecular |
C16H26Si2 |
|---|---|
Peso molecular |
274.55 g/mol |
Nombre IUPAC |
dimethyl-[(1Z)-2-phenylpenta-1,4-dienyl]-trimethylsilylsilane |
InChI |
InChI=1S/C16H26Si2/c1-7-11-16(15-12-9-8-10-13-15)14-18(5,6)17(2,3)4/h7-10,12-14H,1,11H2,2-6H3/b16-14- |
Clave InChI |
VRDQJLUGRKGUAU-PEZBUJJGSA-N |
SMILES isomérico |
C[Si](C)(C)[Si](C)(C)/C=C(/CC=C)\C1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C=C(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


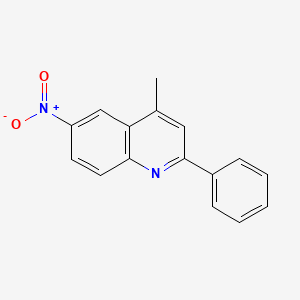
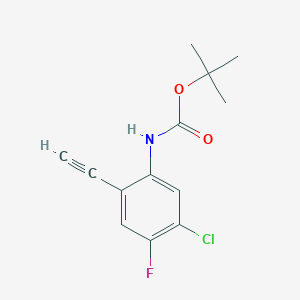
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
